molecular formula C19H18FN3O4S2 B3005339 (E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide CAS No. 630090-74-3

(E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B3005339
M. Wt: 435.49
InChI Key: NKQFYLITNQGJAF-ZBJSNUHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O4S2 and its molecular weight is 435.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide involves the condensation of 3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-ylamine with 4-fluorophenylacetyl chloride, followed by reduction of the resulting imine to form the final product.

Starting Materials
3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-ylamine, 4-fluorophenylacetyl chloride, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Dissolve 3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-ylamine in ethanol and add 4-fluorophenylacetyl chloride. Stir the mixture at room temperature for several hours to allow for condensation to occur., Step 2: Add sodium borohydride to the reaction mixture to reduce the resulting imine to the corresponding amine., Step 3: Acidify the reaction mixture with hydrochloric acid to protonate the amine and precipitate the product., Step 4: Filter the precipitated product and wash with water to remove any impurities., Step 5: Dissolve the product in sodium hydroxide solution and filter to remove any remaining impurities., Step 6: Acidify the filtrate with hydrochloric acid to precipitate the final product., Step 7: Filter the precipitated product and wash with water to obtain the final compound.

properties

IUPAC Name

2-[(2E)-2-(benzenesulfonylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S2/c1-2-23-18(25)16(12-17(24)21-14-10-8-13(20)9-11-14)28-19(23)22-29(26,27)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3,(H,21,24)/b22-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQFYLITNQGJAF-ZBJSNUHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide

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